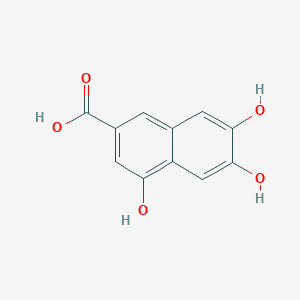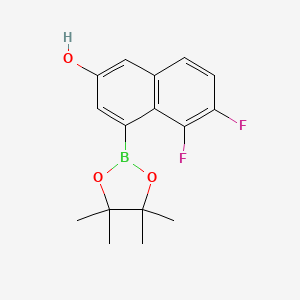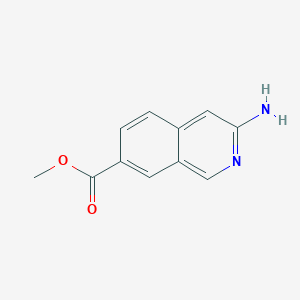
Methyl 3-amino-7-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-7-isoquinolinecarboxylate: is a chemical compound with the molecular formula C₁₁H₉NO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoquinoline or its derivatives.
Reaction Conditions: The compound can be synthesized through a series of reactions involving nitration, reduction, and esterification. The specific conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic route.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents, such as halogens and alkyl halides, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound oxide.
Reduction Products: Reduction can produce compounds like this compound hydride.
Substitution Products: Substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 3-amino-7-isoquinolinecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules. Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-amino-7-isoquinolinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-isoquinolinecarboxylate: A closely related compound with a similar structure but lacking the amino group.
Methyl 3-quinolinecarboxylate: Another isoquinoline derivative with a different substitution pattern.
Uniqueness: Methyl 3-amino-7-isoquinolinecarboxylate is unique due to the presence of the amino group at the 3-position, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-aminoisoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
ZAWBZNDKSSWHLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


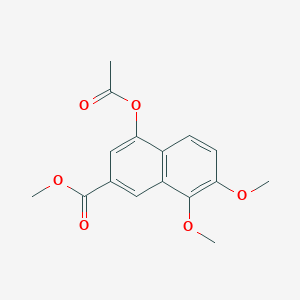
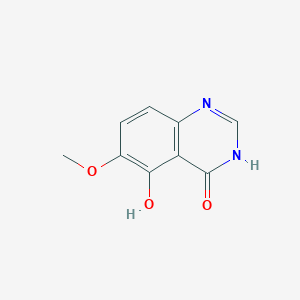
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
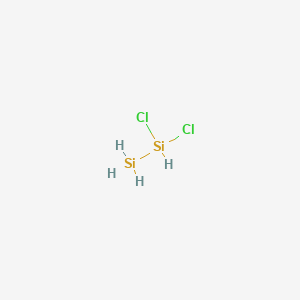
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

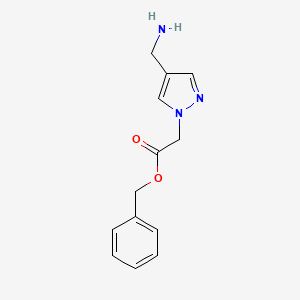
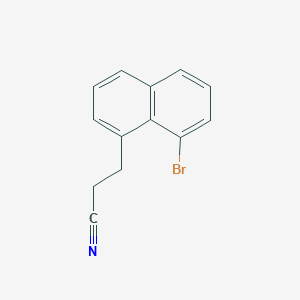
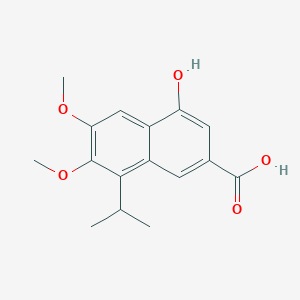
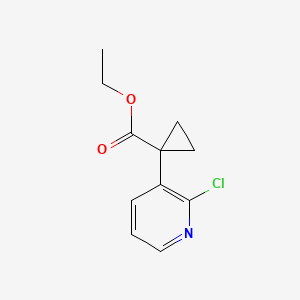
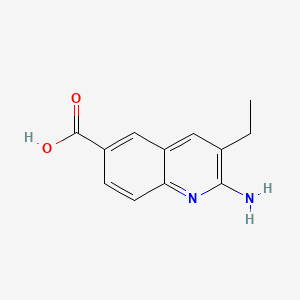
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
